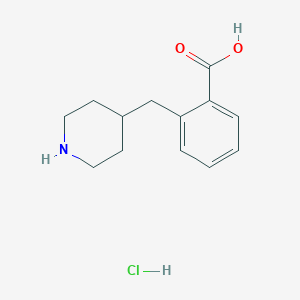
2-(Piperidin-4-ylmethyl)benzoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Piperidin-4-ylmethyl)benzoic acid;hydrochloride” is a chemical compound with the CAS Number 2305252-43-9 . It has a molecular weight of 255.74 . It is a 4-aryl piperidine and is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The IUPAC name of this compound is 2-(piperidin-4-ylmethyl)benzoic acid hydrochloride . The Inchi Code is 1S/C13H17NO2.ClH/c15-13(16)12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2,(H,15,16);1H .Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 255.74 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Comprehensive Analysis of 2-(Piperidin-4-ylmethyl)benzoic acid;hydrochloride (EN300-6762813)
Pharmaceutical Research: 2-(Piperidin-4-ylmethyl)benzoic acid;hydrochloride, also known as EN300-6762813, is utilized in pharmaceutical research due to its potential as a building block for drug development. Its structure is conducive to binding with various biological targets, making it valuable for synthesizing novel therapeutic agents.
Material Science: In material science, EN300-6762813’s chemical properties allow for the exploration of new polymeric materials. Its benzoic acid moiety can be involved in polymerization reactions, leading to the creation of new types of plastics or resins with potential industrial applications.
Chemical Synthesis: This compound serves as a versatile intermediate in chemical synthesis. Its piperidine ring is a common motif in many organic molecules, and its modification can lead to a wide range of derivatives with diverse chemical properties.
Biochemical Studies: EN300-6762813 can be used in biochemical studies as a molecular probe. By attaching it to biomolecules, researchers can study the interaction between drugs and their targets, which is crucial for understanding the mechanism of action of potential pharmaceuticals.
Analytical Chemistry: In analytical chemistry, EN300-6762813 may be used as a standard or reagent in chromatographic methods to help identify or quantify similar compounds in complex mixtures, aiding in the quality control of pharmaceutical products.
Protein Degradation Research: The compound is noted for its use as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This application is significant in the field of drug discovery, particularly in the design of cancer therapeutics.
Spectroscopy: Due to its unique optical properties, EN300-6762813 can be used in UV-Visible spectroscopy as a reference compound. This application is essential in both research and quality control laboratories for the accurate measurement of absorbance in various samples .
Safety and Handling Research: Research into the safe handling and storage of chemical compounds includes EN300-6762813. Its safety profile, including hazard statements and precautionary measures, is studied to ensure proper laboratory practices and worker safety .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(piperidin-4-ylmethyl)benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELMFPTYSQCNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=C2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-ylmethyl)benzoic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


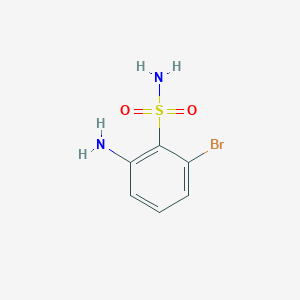

![7-Tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2896042.png)
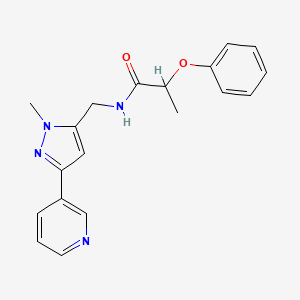
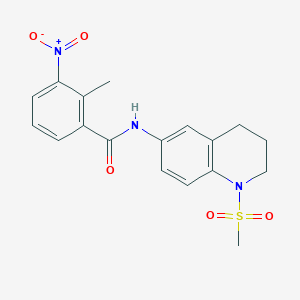


![3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2896050.png)
![methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate](/img/structure/B2896052.png)

![2-Methoxy-6-{[(3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2896055.png)
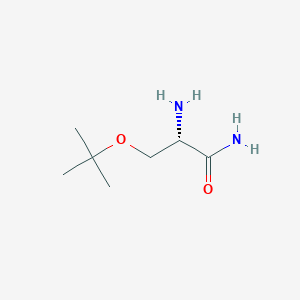
![3-(2-Chlorophenyl)-5-[1-(4-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2896058.png)